REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([O:15][CH3:16])[C:4]=1[C:5](=[N:7]O)[NH2:6]>CO.ClCCl.C(O)(=O)C.[Ni]>[CH3:16][O:15][C:9]1[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=[C:3]([O:2][CH3:1])[C:4]=1[C:5]([NH2:7])=[NH:6] |f:1.2.3|
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Name
|
|
Quantity
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3.4 g
|
Type
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reactant
|
Smiles
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COC1=C(C(N)=NO)C(=CC(=C1)OC)OC
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Name
|
methanol dichloromethane acetic acid
|
Quantity
|
120 mL
|
Type
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solvent
|
Smiles
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CO.ClCCl.C(C)(=O)O
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst is separated out
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Type
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CONCENTRATION
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Details
|
the mixture is concentrated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=N)N)C(=CC(=C1)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |